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Compound of Interest

Compound Name: Ohchinin

Cat. No.: B1157707 Get Quote

A comparative analysis of early-stage clinical data is crucial for researchers, scientists, and

drug development professionals to gauge the potential of emerging therapies. While direct

Phase 1 clinical trial results for "Ohchinin" are not publicly available at this time, this guide

provides a framework for evaluating such data by drawing comparisons with other novel agents

that have recently completed Phase 1 studies.

This guide will utilize data from representative Phase 1 trials of novel therapeutics to illustrate

how to structure and interpret key findings, present experimental protocols, and visualize

complex biological and procedural information.

Comparative Safety and Tolerability
A primary objective of Phase 1 trials is to establish the safety and tolerability of a new drug,

including the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs). The

following table summarizes these findings for several investigational drugs.
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Investigat
ional
Agent

Target/Me
chanism

Patient
Populatio
n

Number
of
Patients

MTD
Dose-
Limiting
Toxicities

Most
Common
Treatment
-Related
Adverse
Events

Exherin

(ADH-1)

N-cadherin

inhibitor[1]

Advanced

solid

tumors[1]

46

Not

reached at

1000

mg/m²[1]

Not

specified

Fatigue,

nausea,

chest pain,

dysgeusia

(Grade 1

and 2)[1]

Chiauranib

Multi-target

kinase

inhibitor

(VEGFR,

PDGFRα,

c-Kit,

Aurora B,

CSF-1R)[2]

Advanced

solid

tumors and

lymphoma[

2]

18
50

mg/day[2]

Grade 3

hypertensi

on[2]

Fatigue

(61.1%),

proteinuria

(44.4%),

hematuria

(38.9%),

hypothyroi

dism

(38.9%)[2]

CT102

Antisense

oligonucleo

tide

targeting

IGF-1R[3]

Advanced

liver

cancer[3]

17
3.96

mg/kg[3]

Not

specified,

but DLT

dose was

4.4

mg/kg[3]

Not

specified

Preliminary Efficacy and Pharmacokinetics
While Phase 1 trials are primarily focused on safety, they also provide initial insights into a

drug's anti-tumor activity and pharmacokinetic profile.
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Investigational Agent Pharmacokinetic Profile Preliminary Efficacy

Exherin (ADH-1) Biphasic elimination profile[1]

1 partial response in an N-

cadherin positive tumor; 11

patients had disease control[1]

Chiauranib

Linear and dose-dependent;

rapid absorption and slow

elimination[2]

No complete or partial

responses; 12 patients

(66.7%) achieved stable

disease[2]

CT102

High levels maintained in the

liver (based on preclinical data)

[3]

Preclinical studies showed

inhibition of tumor growth and

metastasis[3]

Experimental Protocols
Understanding the methodology of a clinical trial is essential for interpreting its results. Below

are summaries of the experimental designs for the comparator agents.

Exherin (ADH-1) Phase 1 Trial Protocol
Study Design: This was a dose-escalation study in patients with advanced measurable solid

tumors.[1]

Patient Stratification: Patients were stratified based on the N-cadherin status of their tumors.

[1]

Dosing and Administration: ADH-1 was administered as a short infusion every six weeks.[1]

Response Assessment: Tumor response was assessed every six weeks.[1] Dynamic

contrast-enhancing magnetic resonance imaging (DCE-MRI) was used to assess target

lesions.[1]

Chiauranib Phase 1 Trial Protocol
Study Design: A 3+3 dose-escalation design was employed.[2]
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Dosing and Administration: Patients received continuous daily oral doses of chiauranib in 28-

day cycles, with doses ranging from 10 to 65 mg.[2]

Pharmacokinetic Analysis: Plasma concentrations of chiauranib were analyzed after both

single and multiple doses.[2]

CT102 Phase 1 Trial Protocol
Study Design: A dose-escalation trial using a modified Fibonacci method to determine dose

escalation.[3]

Dosing and Administration: The initial dose was 0.33 mg/kg, with escalations up to 8.80

mg/kg.[3]

Inclusion Criteria: Patients had advanced liver cancer, an ECOG performance status of 0-1,

and adequate organ and hematopoietic function.[3]

Visualizing Molecular Pathways and Experimental
Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental

designs. The following are representative examples.
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Hypothetical 'Ohchinin' Signaling Pathway
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Caption: A hypothetical signaling pathway illustrating how "Ohchinin" might inhibit a receptor,

leading to downstream effects on gene expression and cell cycle arrest.

Typical Phase 1 Dose Escalation Workflow (3+3 Design)

Patient Screening
(Inclusion/Exclusion Criteria)

Enroll Cohort 1 (n=3)
Dose Level 1

DLT Observation Period
(e.g., 28 days)

0/3 DLTs?

Enroll Cohort 2 (n=3)
Dose Level 2

Yes

1/3 DLTs?

No

Enroll 3 more patients
at Dose Level 1

Yes

>=2/6 DLTs?

No

MTD = Previous Dose Level

No

Stop Escalation

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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